![molecular formula C21H16N6O5 B2472902 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207027-99-3](/img/structure/B2472902.png)
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C21H16N6O5 and its molecular weight is 432.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-protozoal Activity
Compounds containing oxadiazole and triazole motifs have been investigated for their anti-protozoal and anti-cancer properties. A series of novel oxadiazolyl pyrrolo triazole diones were designed and synthesized through 1,3-dipolar cycloaddition reactions. These compounds exhibited significant in vitro anti-protozoal and cytotoxic activities, indicating their potential in developing therapeutic agents against protozoal infections (Dürüst et al., 2012).
Antimicrobial Activities
Novel triazole derivatives have shown promising antimicrobial activities. For instance, certain 1,2,4-triazole derivatives were synthesized and demonstrated good or moderate activities against various microorganisms. These findings support the potential of triazole-based compounds in antimicrobial drug development (Bektaş et al., 2007).
Antileishmanial Activity and Theoretical Calculations
The antileishmanial activity of 4-amino-1,2,4-triazole derivatives was explored, with theoretical calculations supporting their potential efficacy. These compounds showed remarkable activity against Leishmania infantum promastigotes, highlighting the therapeutic promise of triazole derivatives in treating leishmaniasis (Süleymanoğlu et al., 2017).
In Silico ADME Prediction and Biological Activities
A library of oxadiazolyl dihydropyrrolone conjugates demonstrated excellent drug-likeness properties through in silico ADME prediction. These compounds exhibited antibacterial, antifungal, and antimycobacterial activities, emphasizing the versatility of oxadiazolyl compounds in addressing various microbial threats (Pandya et al., 2019).
Wirkmechanismus
Target of Action
It is designed based on the activity of indoles against various cancer cell lines . Indoles have been known to target microtubules and their component protein, tubulin , which are leading targets for anticancer agents .
Mode of Action
The compound interacts with its targets, likely microtubules and tubulin, to exert its effects . Microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The compound affects the pathways related to cell division and apoptosis, given its interaction with microtubules and tubulin . By modulating microtubule assembly, it can disrupt the normal cell division process, leading to cell cycle arrest and apoptosis .
Result of Action
The compound has shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . It caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Eigenschaften
IUPAC Name |
3-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O5/c1-11-2-5-13(6-3-11)27-20(28)17-18(21(27)29)26(25-23-17)9-16-22-19(24-32-16)12-4-7-14-15(8-12)31-10-30-14/h2-8,17-18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPQBGKISNLPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.